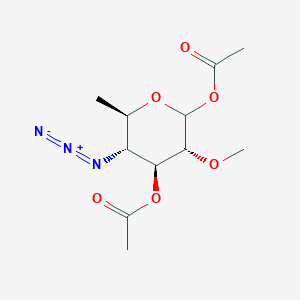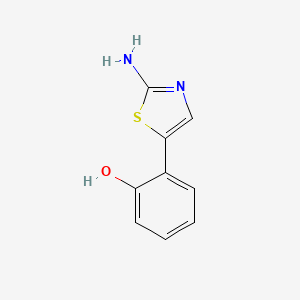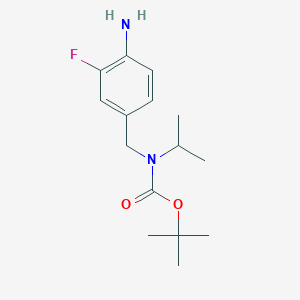
tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate: is a chemical compound with the molecular formula C15H19NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a formylphenoxy substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with formylphenoxy compounds under specific conditions. One common method includes the use of tert-butyl 3-azetidinecarboxylate as a starting material, which is then reacted with 3-formylphenol in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions: tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of tert-butyl 3-(3-carboxyphenoxy)azetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-(3-hydroxyphenoxy)azetidine-1-carboxylate.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its ability to undergo various chemical modifications makes it a useful tool for probing biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate is largely dependent on its chemical structure and the specific context in which it is used. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The formyl group can act as a reactive site for covalent bonding with biological molecules, while the azetidine ring may influence the compound’s overall conformation and binding properties.
相似化合物的比较
- tert-Butyl 3-(4-formylphenoxy)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Comparison: tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate is unique due to the position of the formyl group on the phenoxy ring. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. For example, tert-Butyl 3-(4-formylphenoxy)azetidine-1-carboxylate has the formyl group in the para position, which may lead to different steric and electronic effects compared to the meta position in this compound.
属性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC 名称 |
tert-butyl 3-(3-formylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-13(9-16)19-12-6-4-5-11(7-12)10-17/h4-7,10,13H,8-9H2,1-3H3 |
InChI 键 |
YERNYLNICRPMLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)

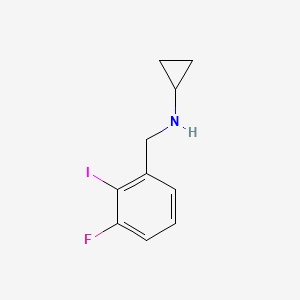
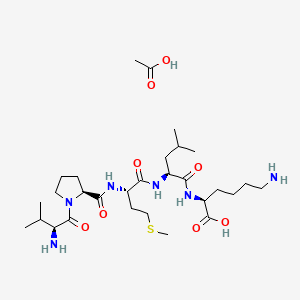
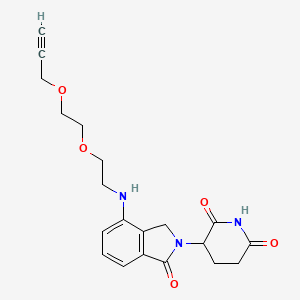
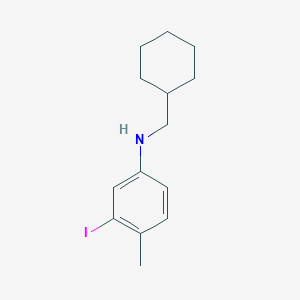
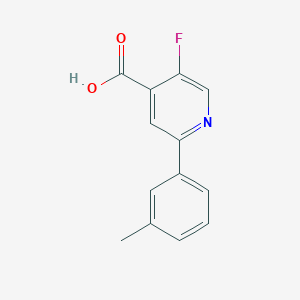
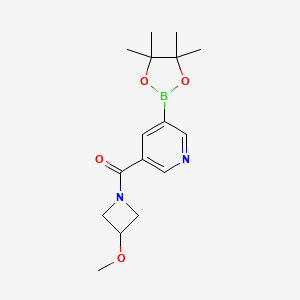

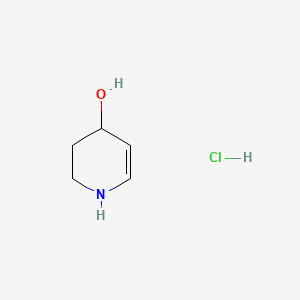
![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
